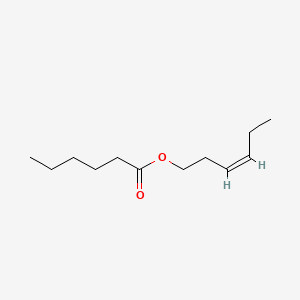

cis-3-Hexenyl Hexanoate

Descripción

This compound has been reported in Acca sellowiana with data available.

Propiedades

IUPAC Name |

[(Z)-hex-3-enyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGACQXBDYBCJCY-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047560 | |

| Record name | (3Z)-Hex-3-en-1-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a fruity green odour | |

| Record name | cis-3-Hexenyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/19/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 °C. @ 15.00 mm Hg | |

| Record name | cis-3-Hexenyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in alcohol, propylene glycol, most fixed oils; insoluble in water | |

| Record name | cis-3-Hexenyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/19/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.890 | |

| Record name | cis-3-Hexenyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/19/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

31501-11-8 | |

| Record name | (Z)-3-Hexenyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31501-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl hexanoate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031501118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-Hex-3-en-1-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL HEXANOATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYX8RFU917 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of cis-3-Hexenyl Hexanoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl hexanoate (B1226103) is a volatile organic compound that contributes to the characteristic fresh, fruity, and green aroma of many plants, including fruits like pineapple, melon, and apple.[1] As a member of the green leaf volatiles (GLVs), it plays a crucial role in plant defense signaling, attracting natural enemies of herbivores and inducing defense responses in neighboring plants.[2] This technical guide provides an in-depth overview of the biosynthesis of cis-3-Hexenyl hexanoate in plants, focusing on the core enzymatic pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Biosynthetic Pathway: The Lipoxygenase (LOX) Pathway

The biosynthesis of this compound is a multi-step process initiated in response to tissue damage, such as from herbivory or pathogen attack.[3] The pathway begins with the release of polyunsaturated fatty acids from chloroplast membranes and culminates in the esterification of an alcohol and an acyl-CoA. The key enzymatic steps are outlined below.

Lipase-mediated Release of Fatty Acids

Upon cell disruption, lipases are activated and cleave C18 polyunsaturated fatty acids, primarily linolenic acid (18:3) and linoleic acid (18:2), from galactolipids in the chloroplast membranes.

Lipoxygenase (LOX) Action

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the introduction of molecular oxygen into polyunsaturated fatty acids.[4][5][6] In the context of this compound biosynthesis, 13-lipoxygenases (13-LOXs) are the key enzymes. They specifically oxygenate linolenic acid at the 13th carbon position to produce 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

Hydroperoxide Lyase (HPL) Cleavage

The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, into two smaller molecules: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the six-carbon aldehyde, (Z)-3-hexenal.[5]

Alcohol Dehydrogenase (ADH) Reduction

(Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-3-hexen-1-ol (also known as cis-3-hexenol or leaf alcohol), by the action of alcohol dehydrogenase (ADH) in an NADH or NADPH-dependent reaction.[7]

Alcohol Acyltransferase (AAT) Esterification

The final step in the biosynthesis of this compound is the esterification of (Z)-3-hexen-1-ol with hexanoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[7][8][9] While AATs are known to have broad substrate specificity, the specific AAT responsible for the synthesis of this compound has not been definitively characterized in all plant species. However, studies on AATs from various fruits have shown their capability to utilize C6 alcohols and various acyl-CoAs to produce a range of volatile esters.[1][10]

Quantitative Data

The following tables summarize quantitative data related to the biosynthesis of green leaf volatiles, including precursors and products of the AAT-catalyzed reaction.

| Enzyme | Plant Source | Substrate | Km (mM) | kcat/Km (M-1s-1) | Reference |

| PaAAT1 | Apricot (Prunus armeniana) | (Z)-3-hexenol | 1.32 | - | [1] |

| PaAAT1 | Apricot (Prunus armeniana) | (E)-2-hexenol | 1.45 | - | [1] |

| PaAAT1 | Apricot (Prunus armeniana) | Hexyl Acetate (B1210297) | - | Highest overall activity | [1] |

Table 1: Kinetic Properties of a Representative Alcohol Acyltransferase (PaAAT1) from Apricot. Note: While this enzyme produces acetate esters, its affinity for C6 alcohols provides a valuable reference. The kcat/Km for hexyl acetate indicates its efficiency with C6 substrates.

| Plant Material | Compound | Concentration (ng g-1 FW) | Condition | Reference |

| Tulbaghia violacea 'Alba' (leaves) | (Z)-3-Hexenyl acetate | ~8.8 (routine) | Undamaged | [11] |

| Tulbaghia violacea 'Alba' (leaves) | (Z)-3-Hexenyl acetate | up to 440 | Wounded | [11] |

| Tulbaghia violacea 'Violacea' (leaves) | (Z)-3-Hexenyl acetate | ~5.2 (routine) | Undamaged | [11] |

| Tulbaghia violacea 'Violacea' (leaves) | (Z)-3-Hexenyl acetate | up to 260 | Wounded | [11] |

Table 2: Quantitative Analysis of a Related Green Leaf Volatile Ester in Tulbaghia violacea Under Normal and Wounded Conditions. This data illustrates the significant increase in volatile ester production upon tissue damage, a characteristic of the GLV pathway.

Experimental Protocols

Heterologous Expression and Purification of a Recombinant AAT

This protocol is adapted from studies on apricot PaAAT1 and can be used for the characterization of AATs involved in this compound biosynthesis.[1][10]

a. Gene Cloning and Vector Construction:

-

The full-length coding sequence of the candidate AAT gene is amplified from cDNA using PCR with gene-specific primers.

-

The PCR product is cloned into an expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

b. Protein Expression:

-

The expression vector is transformed into a suitable E. coli strain, such as BL21 (DE3).

-

A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 16°C for 20 hours.

c. Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

The cells are lysed by sonication on ice.

-

The lysate is centrifuged, and the supernatant containing the soluble protein is collected.

-

The His-tagged protein is purified using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

-

The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and stored at -80°C.

In Vitro AAT Enzyme Assay

This assay is used to determine the activity and substrate specificity of the purified AAT enzyme.[1][10]

a. Reaction Mixture:

-

The standard reaction mixture (1 mL total volume) contains:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl2

-

1 mM DTT

-

0.5 mM hexanoyl-CoA

-

1 mM (Z)-3-hexen-1-ol

-

10 µg of purified recombinant AAT protein

-

b. Incubation:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for 30 minutes.

c. Product Extraction and Analysis:

-

The reaction is stopped by the addition of 100 µL of 1 M HCl.

-

An internal standard (e.g., nonyl acetate) is added.

-

The volatile products are extracted using headspace solid-phase microextraction (HS-SPME) with a suitable fiber (e.g., PDMS/DVB).

-

The extracted volatiles are analyzed by gas chromatography-mass spectrometry (GC-MS).

Quantitative Analysis of this compound in Plant Tissues

a. Sample Preparation:

-

Fresh plant tissue (e.g., leaves, fruit peel) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

A known amount of the powdered tissue is transferred to a vial.

-

An internal standard is added.

b. Volatile Collection:

-

Volatiles are collected using HS-SPME by exposing the fiber to the headspace of the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes).

c. GC-MS Analysis:

-

The SPME fiber is desorbed in the hot inlet of the GC.

-

The compounds are separated on a suitable capillary column (e.g., DB-5ms) and detected by a mass spectrometer.

-

Quantification is performed by comparing the peak area of this compound to the peak area of the internal standard and using a calibration curve generated with authentic standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the biosynthetic pathway, a representative signaling cascade, and the experimental workflow for AAT characterization.

Caption: Biosynthetic pathway of this compound in plants.

Caption: Signaling role of Green Leaf Volatiles (GLVs) in plant defense.

Caption: Experimental workflow for the characterization of an AAT.

References

- 1. femaflavor.org [femaflavor.org]

- 2. mdpi.com [mdpi.com]

- 3. Green Leaf Volatiles in the Atmosphere—Properties, Transformation, and Significance | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantification of plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]

- 7. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 11. cis‑3‑Hexenyl Hexanoate (FEMA‑3403) – Green/Fruity [myskinrecipes.com]

The Green, Fruity Essence: A Technical Guide to cis-3-Hexenyl Hexanoate in Fruits

Foreword: cis-3-Hexenyl hexanoate (B1226103), an ester prized for its potent green, fruity, and slightly waxy aroma reminiscent of pear and tropical fruits, is a key volatile organic compound (VOC) that contributes significantly to the characteristic flavor profile of numerous fruits. This technical guide provides an in-depth exploration of its natural occurrence, biosynthetic origins, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the nuanced roles of volatile esters in natural products.

Natural Occurrence and Quantitative Data

cis-3-Hexenyl hexanoate, also known as (Z)-3-hexenyl hexanoate, has been identified as a naturally occurring volatile component in a variety of fruits. Its presence imparts fresh, green, and fruity notes that are crucial to the authentic aroma of many fruit species. While its qualitative presence is widely reported, precise quantitative data in peer-reviewed literature is often limited and can vary significantly based on fruit cultivar, ripeness, and analytical methodology.

The following table summarizes the known occurrences and available quantitative or semi-quantitative data for this compound in several fruits. It is important to note that some of the cited values are suggested use levels in flavor formulations, which serve as an indicator of the compound's importance and approximate concentration required to achieve a characteristic fruit profile.

| Fruit | Scientific Name | Concentration Data | Notes | Reference |

| Passion Fruit | Passiflora edulis | Starting at 1,000 ppm (in flavor formulations) | Considered a key component for freshness and the central tropical note. | [1] |

| Pineapple | Ananas comosus | 200 - 1,000 ppm (in flavor formulations) | Adds freshness and enhances the fruity character. | [1] |

| Guava | Psidium guajava | ~100 ppm (in flavor formulations) | Counterbalances heavier notes; identified as a key odor-active compound in sour guava. | [1][2] |

| Banana | Musa spp. | ~200 ppm (in flavor formulations) | Particularly effective in banana flavor profiles. | [1] |

| Plum | Prunus domestica | ~200 ppm (in flavor formulations) | Adds freshness; identified as a characteristic odor-active compound. | [1] |

| Apple | Malus domestica | Present, but quantitative data is sparse. | Contributes to the fresh, fruity notes. Naturally occurs in apples. | |

| Kiwi | Actinidia deliciosa | ~200 ppm (in flavor formulations) | Adds noticeable, heat-stable freshness. | [1] |

| Blackcurrant | Ribes nigrum | ~200 ppm (in flavor formulations) | Effective in balancing dominant sulfur notes. | [1] |

| Blackberry | Rubus spp. | ~100 ppm (in flavor formulations) | Provides a modest level of freshness. | [1] |

| Peach | Prunus persica | ~500 ppm (in flavor formulations) | Ideal for highlighting peach flavor characteristics. | [1] |

Biosynthesis of this compound

The formation of this compound in plants is a multi-step enzymatic process that begins with the lipoxygenase (LOX) pathway, a crucial route for the generation of a class of compounds known as green leaf volatiles (GLVs).

The biosynthetic pathway can be summarized as follows:

-

Lipoxygenase (LOX) Action: The pathway is initiated from polyunsaturated fatty acids, primarily α-linolenic acid (C18:3). Upon tissue damage, the enzyme lipoxygenase (LOX) introduces molecular oxygen to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage yields a 12-carbon compound and a 6-carbon aldehyde, (Z)-3-hexenal.

-

Alcohol Dehydrogenase (ADH) Reduction: (Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-3-hexenol (also known as leaf alcohol), by the action of alcohol dehydrogenase (ADH).

-

Alcohol Acyltransferase (AAT) Esterification: The final step is the esterification of (Z)-3-hexenol with an acyl-CoA donor, in this case, hexanoyl-CoA. This reaction is catalyzed by the enzyme alcohol acyltransferase (AAT), resulting in the formation of this compound.

Experimental Protocols for Analysis

The analysis of this compound and other volatile esters in fruit matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity, is solvent-free, and requires minimal sample preparation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of volatile compounds from fruit samples.

Detailed Methodology: HS-SPME-GC-MS

This section provides a representative protocol for the extraction and analysis of volatile compounds from fruit pulp.

1. Materials and Reagents:

-

Fruit Sample: Fresh, ripe fruit, stored at -20°C or -80°C until analysis.

-

Internal Standard: e.g., 2-octanol (B43104) or other compound not naturally present in the fruit, for quantification.

-

Sodium Chloride (NaCl): To increase the ionic strength of the matrix and promote the release of volatiles.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is commonly used for a broad range of volatiles.

-

Headspace Vials: 20 mL glass vials with PTFE/silicone septa screw caps.

2. Sample Preparation:

-

Thaw the frozen fruit sample.

-

Homogenize a known weight of the fruit pulp (e.g., 3-5 g) in a blender to create a puree.

-

Transfer the puree to a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 1 mL) to the vial.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath equipped with an agitator.

-

Pre-incubation/Equilibration: Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column. Desorption time is typically 2-5 minutes in splitless mode.

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column, such as one with a wax or 5% phenyl-polysiloxane stationary phase (e.g., DB-WAX, HP-5MS), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 min), then ramps up to a final temperature (e.g., 230-250°C) at a rate of 3-10°C/min, with a final hold.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Ion Source Temperature: e.g., 230°C.

-

Transfer Line Temperature: e.g., 250°C.

-

5. Compound Identification and Quantification:

-

Identification: Volatile compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their calculated Linear Retention Indices (LRI) with those of authentic standards or literature values.

-

Quantification: The concentration of this compound is calculated by comparing its peak area to the peak area of the internal standard, using a previously established calibration curve.

Conclusion

This compound is a vital contributor to the desirable "green" and "fruity" notes in a wide array of fruits. Its biosynthesis via the lipoxygenase pathway highlights a conserved mechanism in plants for generating aroma and defense compounds. The standardized analytical workflow of HS-SPME-GC-MS provides a robust and sensitive method for its identification and quantification, enabling further research into flavor chemistry, fruit breeding, and quality control. Further studies are warranted to establish a more comprehensive quantitative database of this important ester across a broader range of fruit species and cultivars.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to cis-3-Hexenyl Hexanoate (B1226103) as a Green Leaf Volatile

Abstract

cis-3-Hexenyl Hexanoate is a significant member of the Green Leaf Volatiles (GLVs), a class of biogenic volatile organic compounds released by plants upon tissue damage. These compounds are crucial mediators of plant-herbivore and plant-carnivore interactions, and they play a vital role in plant-plant communication. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biosynthetic pathway, ecological roles, and relevant experimental protocols for its study. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers in plant science, chemical ecology, and related fields.

Introduction

Green Leaf Volatiles (GLVs) are C6 aldehydes, alcohols, and their esters that are rapidly synthesized and released from fatty acids when plant tissues are mechanically damaged.[1] They are responsible for the characteristic "green odor" of freshly cut grass and damaged leaves.[1] Among these, this compound ((Z)-3-hexenyl hexanoate) is an ester that contributes to the fruity-green aroma profile of various plants and fruits, including feijoa, guava, and tea.[2][3]

Functionally, GLVs are critical signaling molecules. They can act as direct defenses by repelling herbivores or as indirect defenses by attracting natural enemies of those herbivores.[4][5] Furthermore, GLVs released from a damaged plant can be perceived by neighboring plants, "priming" their defenses for a faster and more robust response to future attacks.[6][7] this compound, as part of this volatile blend, is involved in these complex ecological interactions. Its study is pertinent to developing novel strategies for sustainable agriculture and pest management.[8]

Chemical and Physical Properties

This compound is an ester formed from cis-3-hexen-1-ol (B126655) (leaf alcohol) and hexanoic acid.[8] Its distinct chemical structure is key to its characteristic aroma and biological activity. The key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | [9] |

| Molecular Weight | 198.30 g/mol | [9][10] |

| CAS Number | 31501-11-8 | [10][11] |

| Appearance | Clear, colorless to pale yellow liquid | [12] |

| Odor | Powerful, diffusive fruity-green, reminiscent of pear | [13] |

| Boiling Point | 115 °C at 15 mm Hg | [13] |

| Density | 0.88 g/mL at 25 °C | [10][13] |

| Refractive Index | n20/D 1.473 | [10][13] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [13] |

| LogP | 3.80 (XlogP) |[9] |

Biosynthesis of this compound

The biosynthesis of GLVs, including this compound, is initiated via the lipoxygenase (LOX) pathway, which is activated upon cell damage. The pathway begins with the release of fatty acids, primarily linolenic acid, from chloroplast membranes.

-

Oxygenation: Lipoxygenase (LOX) incorporates oxygen into linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT).[14]

-

Cleavage: The enzyme hydroperoxide lyase (HPL) rapidly cleaves 13-HPOT into two fragments: the 12-carbon compound traumatin (B1237919) and the first C6 GLV, (Z)-3-hexenal.[7][14]

-

Reduction: (Z)-3-hexenal can be converted to other GLVs. An alcohol dehydrogenase (ADH) reduces it to (Z)-3-hexenol (cis-3-hexenol), also known as leaf alcohol.[5]

-

Esterification: Finally, an acyltransferase (AAT) catalyzes the esterification of (Z)-3-hexenol with an acyl-CoA, such as hexanoyl-CoA, to form this compound.[1]

Role in Plant Signaling and Defense

GLVs are potent signaling molecules in plant defense. While much of the research has focused on the more volatile C6 aldehydes and alcohols, esters like this compound are integral to the overall volatile blend and its ecological function.

-

Indirect Defense: The emission of GLVs attracts natural enemies (predators and parasitoids) of the attacking herbivores, thereby reducing pest pressure.[1][5]

-

Plant-Plant Communication (Priming): Airborne GLVs from a damaged plant can be absorbed by neighboring plants.[14] Upon uptake, these signals can induce or "prime" the receiving plant's defense systems.[6] Primed plants exhibit a faster and stronger defense response (e.g., production of defense-related genes and metabolites) when subsequently attacked.[6][15]

Upon absorption by a receiving plant, esters like cis-3-Hexenyl Acetate (B1210297) (a close analog) can be hydrolyzed back to the alcohol form, (Z)-3-hexenol, which is then often glycosylated for storage and later activation.[4] This process suggests that (Z)-3-hexenol is a key active signaling molecule that can trigger downstream defense cascades, including the jasmonic acid (JA) pathway.[4][15]

Experimental Protocols

Studying this compound requires specialized techniques for volatile collection, chemical analysis, and bioassays.

Protocol 1: Volatile Collection and GC-MS Analysis

This protocol details the collection of GLVs from plant headspace using solid-phase microextraction (SPME) followed by analysis with gas chromatography-mass spectrometry (GC-MS).

A. Materials

-

20 mL headspace vials with caps

-

SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

-

Heating block or water bath set to 40-60°C

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Internal standard solution (e.g., nonyl acetate at 10 ng/µL in dichloromethane)[16]

-

Plant leaf tissue

B. Methodology

-

Sample Preparation: Excise a known quantity (e.g., 0.5 g fresh weight) of plant leaf tissue. If inducing GLV release, mechanically wound the tissue uniformly (e.g., with a scalpel) immediately before placing it into a 20 mL headspace vial. Seal the vial.[17]

-

Equilibration: Place the vial in a heating block at 40°C for 20 minutes to allow volatiles to accumulate in the headspace.[17]

-

SPME Adsorption: Carefully insert the SPME fiber through the vial's septum, exposing the fiber to the headspace (do not let it touch the sample). Adsorb the volatiles for a defined period (e.g., 20-30 minutes) at 40°C.[17]

-

GC-MS Injection: Immediately after adsorption, retract the fiber and insert it into the GC injection port, which should be heated to 250°C. Desorb for 5 minutes in splitless mode.[16]

-

GC Separation: Use a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm). Program the oven with an initial temperature of 40°C (hold for 2 min), then ramp at 10°C/min to 250°C (hold for 5 min). Use helium as the carrier gas.[16]

-

MS Detection: The mass spectrometer should scan a mass range of m/z 40-450. The ion source temperature should be set to 230°C and the transfer line to 250°C.[16]

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching against a spectral library (e.g., NIST). Quantify the compound by comparing its peak area to the peak area of the internal standard.[16][17]

Protocol 2: Electroantennography (EAG) Bioassay

EAG is an electrophysiological technique used to measure the summed response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.[18] It is a powerful tool for screening which compounds an insect can detect.[18][19]

A. Materials

-

Live insects (e.g., moths, aphids)

-

Stereo-microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., Ringer's solution)

-

EAG amplifier and data acquisition system

-

Purified, humidified air delivery system

-

Pasteur pipettes and filter paper strips

-

Solutions of this compound in a solvent (e.g., hexane (B92381) or mineral oil) at various concentrations (e.g., 1 ng/µL to 10 µg/µL).[20]

B. Methodology

-

Antenna Preparation: Immobilize an insect. Under a microscope, carefully excise one antenna at its base. Mount the antenna between two electrodes by inserting the base into the recording electrode and the tip into the reference electrode, ensuring a good electrical connection with the electrolyte solution.[19]

-

Stimulus Preparation: Apply a known volume (e.g., 10 µL) of a test solution onto a small strip of filter paper and insert it into a clean Pasteur pipette. Allow the solvent to evaporate for 30 seconds.[18]

-

Stimulus Delivery: Place the tip of the Pasteur pipette into a hole in the main air tube, which delivers a constant stream of purified, humidified air over the antenna. Deliver a pulse of air (e.g., 1-2 seconds) through the pipette, carrying the volatile stimulus over the antennal preparation.[18]

-

Recording: Record the resulting depolarization (a negative voltage deflection) from the antenna using the EAG system. The amplitude of this EAG response is proportional to the number of responding olfactory neurons.[18]

-

Controls and Replication: Use a solvent-only pipette as a negative control. Use a standard reference compound (e.g., (Z)-3-hexenol) to normalize responses and account for any decrease in antennal sensitivity over time.[20] Test a range of concentrations to generate a dose-response curve. Replicate the experiment with multiple insects (n=8-10).[21]

Quantitative Data

Quantitative data on GLVs is essential for understanding their atmospheric chemistry and biological potency.

Atmospheric Reactivity

The atmospheric lifetime of this compound is determined by its reaction rates with key atmospheric oxidants like OH radicals, NO₃ radicals, and O₃. This reactivity influences how far the compound can travel from its source as a reliable ecological signal.

Table 2: Gas-Phase Reaction Rate Coefficients (k) for cis-3-Hexenyl Esters at 298 K

| Reactant | Rate Coefficient (k) for this compound (cm³ molecule⁻¹ s⁻¹) | Rate Coefficient (k) for cis-3-Hexenyl Acetate (cm³ molecule⁻¹ s⁻¹) | References |

|---|---|---|---|

| OH radical | (7.00 ± 0.56) x 10⁻¹¹ | (4.19 ± 0.38) x 10⁻¹¹ | [22][23] |

| O₃ (Ozone) | Not available | (5.77 ± 0.70) x 10⁻¹⁷ |[24] |

Note: Data for cis-3-Hexenyl Acetate is provided for comparison due to its structural similarity and more extensive study.

Electrophysiological Responses

While specific EAG response data for this compound is not widely published, studies on structurally similar GLVs provide a benchmark for the concentrations and responses that can be expected in entomological research. The following table provides example data for (Z)-3-hexenol, a related and highly active GLV.

Table 3: Example EAG Data for a Related GLV, (Z)-3-hexenol, with the Asian Longhorned Beetle (Anoplophora glabripennis)

| Stimulus Concentration (ng/µL) | Number of Molecules Delivered to Antenna (Female) | Resulting Potential (mV) |

|---|---|---|

| 0.01 | 8.68 x 10⁸ | ~0.01 |

| 1 | Not specified | ~0.2 |

| 10 | Not specified | ~0.4 |

| 100 | Not specified | ~0.6 |

| 1000 | Not specified | ~0.8 |

| 10000 | Not specified | ~1.0 |

Data adapted from a study on A. glabripennis to illustrate typical EAG dose-response relationships.[20]

Applications and Future Directions

The unique properties of this compound make it valuable in several industries and a subject of ongoing research.

-

Flavors and Fragrances: It is used to impart fresh, green, and fruity notes (especially pear and apple) in food flavorings and perfumes.[8][13][25]

-

Sustainable Agriculture: As a component of herbivore-induced plant volatiles, it has potential applications in pest management. It could be used in "push-pull" strategies to repel pests from crops or to attract beneficial predatory insects to fields. Further research is needed to elucidate its specific behavioral effects on a wider range of insects.

-

Plant Defense Priming: Understanding how GLVs prime plant defenses could lead to the development of activators that enhance crop resilience to biotic and abiotic stresses without the need for genetic modification.[26]

Conclusion

This compound is a functionally significant green leaf volatile with a distinct chemical profile and important ecological roles. From its rapid biosynthesis via the LOX pathway to its function as an airborne signal in plant defense and communication, it represents a key molecule in the chemical language of plants. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers aiming to investigate its properties and potential applications further. Continued exploration in this area will undoubtedly advance our understanding of chemical ecology and may offer innovative solutions for agriculture and industry.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0033378) [hmdb.ca]

- 4. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 9. plantaedb.com [plantaedb.com]

- 10. This compound natural, ≥95%, FG | 31501-11-8 [sigmaaldrich.com]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. This compound [ventos.com]

- 13. This compound | 31501-11-8 [chemicalbook.com]

- 14. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]

- 15. (Z)-3-Hexenol induces defense genes and downstream metabolites in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thefrostlab.com [thefrostlab.com]

- 17. protocols.io [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. (Z)-3-hexen-1-yl hexanoate, 31501-11-8 [thegoodscentscompany.com]

- 26. Signalling mechanisms and agricultural applications of (Z)-3-hexenyl butyrate-mediated stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of cis-3-Hexenyl Hexanoate

An In-depth Technical Guide on the Physicochemical Properties of cis-3-Hexenyl Hexanoate (B1226103)

Introduction

cis-3-Hexenyl hexanoate, a fatty acid ester, is a significant compound in the flavor and fragrance industry, prized for its powerful and diffusive fruity-green aroma reminiscent of pear and apple.[1][2] It is found naturally in various fruits such as pineapples, melons, apples, and pears.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and relevant safety information, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Physicochemical Properties

The distinct chemical and physical properties of this compound are fundamental to its application and handling. These properties have been determined through various analytical methods and are summarized below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H22O2 | [3][4][5] |

| Molecular Weight | 198.30 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [3][4][6] |

| Odor | Powerful, diffusive fruity-green, reminiscent of pear | [2][3] |

| Solubility | Insoluble in water | [4] |

Thermal and Optical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 115 °C | at 15 mmHg | [2][5][7] |

| Melting Point | 17.88 °C | (estimate) | [2][7] |

| Flash Point | 110 °C | [4] | |

| Density | 0.872 - 0.882 g/mL | at 20°C | [4] |

| 0.88 g/mL | at 25°C | [2][5][7] | |

| Refractive Index | 1.4330 - 1.4390 | at 20°C | [4][6] |

| 1.473 | at 20°C | [2][5][7] |

Experimental Protocols

A common method for the preparation of this compound is through the esterification of hexanoic acid and cis-3-hexen-1-ol (B126655) (leaf alcohol).[1]

Synthesis of this compound via Esterification

Objective: To synthesize this compound from hexanoic acid and cis-3-hexen-1-ol using a strongly acidic cation exchange resin as a catalyst.[1]

Materials:

-

Hexanoic acid

-

cis-3-Hexen-1-ol (leaf alcohol)

-

Strongly acidic cation exchange resin (catalyst)

-

Anhydrous sodium carbonate

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a means to collect water, combine hexanoic acid, cis-3-hexen-1-ol, and the cation exchange resin catalyst. The mass ratio of hexanoic acid to leaf alcohol to catalyst should be in the range of 2-3 : 1.5-2.5 : 0.2-0.5.[1][8]

-

Esterification: Heat the mixture to a temperature of 132-155°C. The reaction is monitored by the removal of water. Continue heating for 1-3 hours until no more water is produced.[1][8]

-

Reflux: Following the initial reaction, reflux the mixture for an additional 3-4 hours.[1][8]

-

Neutralization and Filtration: Cool the reaction mixture to room temperature. Neutralize the excess acid by adjusting the pH of the collected liquid to 7-8 with anhydrous sodium carbonate. Filter the mixture to remove the resin, which can be recycled.[1]

-

Purification: Transfer the filtrate to a distillation flask. Perform a preliminary fractional distillation under reduced pressure to remove the unreacted leaf alcohol (head fraction). The final product, this compound, is obtained by further distillation under reduced pressure at 0.098-0.1 MPa and a temperature of 120-124°C.[1]

Analytical Methods

The characterization and quality control of this compound involve standard analytical techniques.

-

Gas Chromatography (GC): Used to determine the purity of the compound and to identify and quantify any isomers or impurities. An assay of >96% for the cis-3 isomer is typical.[4]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are used to confirm the functional groups present in the molecule, consistent with its ester structure.[3]

-

Refractometry: The refractive index is a key quality control parameter, measured at a specific temperature (typically 20°C).

-

Densitometry: The density or specific gravity is another important physical constant for identification and quality assessment.

Safety and Handling

For safe handling in a laboratory or industrial setting, it is important to adhere to the following guidelines.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, to avoid contact with skin and eyes.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of vapors.[9][11]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. The product is not classified as flammable but is combustible.[9][11] Suitable extinguishing media include CO2, powder, and foam.[11]

-

First Aid:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if possible and continue rinsing.[11]

-

Ingestion: Do not induce vomiting. Seek medical attention if symptoms persist.[11]

-

Regulatory and Application Information

This compound is recognized for its use as a flavoring agent and fragrance ingredient.

-

FEMA Number: 3403[3]

-

JECFA Number: 165[3]

-

Regulatory Status: It is considered "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring agent by FEMA.[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[3]

-

Applications: Beyond its primary use in food and beverages to impart fruity notes, it is also used in fragrance compositions for various consumer products.[6] It has also been identified as a component in a lure for tea geometrid moths.[1]

This guide provides a foundational understanding of the physicochemical properties and handling of this compound. For specific research or development applications, it is recommended to consult the primary literature and safety data sheets for the most detailed and up-to-date information.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Hexenyl hexanoate, (3Z)- | C12H22O2 | CID 5352543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [ventos.com]

- 5. chembk.com [chembk.com]

- 6. (Z)-3-hexen-1-yl hexanoate, 31501-11-8 [thegoodscentscompany.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. CN103420832A - Preparing method of cis-3-Hexenyl caproate - Google Patents [patents.google.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. axxence.de [axxence.de]

- 11. directpcw.com [directpcw.com]

The Pivotal Role of cis-3-Hexenyl Hexanoate in Defining Fruit Aroma Profiles: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl Hexanoate, a volatile ester, is a crucial contributor to the characteristic aroma of a wide array of fruits. Its distinct "green," fruity, and sweet sensory profile, often with nuances of pear and tropical notes, provides a signature freshness and complexity to the overall flavor bouquet. This technical guide delves into the chemical properties, biosynthetic origins, and analytical methodologies for this compound, providing a comprehensive resource on its significance in fruit chemistry and sensory science. The document outlines its formation via the lipoxygenase (LOX) pathway and its subsequent esterification, and details its function in plant signaling and defense mechanisms. Furthermore, standardized protocols for its extraction and quantification are presented, alongside a summary of its occurrence across various fruit species.

Introduction

The aroma of fruit is a complex mosaic of volatile organic compounds (VOCs), primarily composed of esters, alcohols, aldehydes, and terpenes. Among these, esters are paramount in imparting the characteristic sweet and fruity notes. This compound (CAS No. 31501-11-8) is a C12 ester recognized for its powerful and diffusive aroma, described as green, sweet, fruity, waxy, and reminiscent of pear and tropical fruits[1][2]. It is a key component of the "green note" in many fruit and vegetable aromas, which is often associated with freshness. This compound is naturally present in numerous fruits, including apples, bananas, pears, guava, and various tropical fruits, where it contributes significantly to their unique scent profiles[3]. Understanding the role and formation of this specific ester is vital for food science, flavor chemistry, and the development of natural flavoring agents.

Chemical and Physical Properties

This compound is a colorless liquid with specific physical and chemical properties that dictate its volatility and sensory perception. A summary of these properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂[4][5][6] |

| Molecular Weight | 198.30 g/mol [4][5] |

| CAS Number | 31501-11-8[5] |

| FEMA Number | 3403[5] |

| Appearance | Colorless to pale yellow liquid |

| Odor Description | Green, sweet, fruity, waxy, pear, tropical, vegetable[1][2] |

| Boiling Point | 115 °C at 15 mm Hg[5][7][8] |

| Density | 0.88 g/mL at 25 °C[5][7] |

| Refractive Index | n20/D 1.473 (lit.)[5][6][7] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils[7] |

Biosynthesis via the Lipoxygenase (LOX) Pathway

This compound is a product of the lipoxygenase (LOX) pathway, a metabolic cascade initiated in response to tissue damage in plants, such as during ripening or herbivory. This pathway is responsible for the production of so-called "Green Leaf Volatiles" (GLVs), which include C6 aldehydes, alcohols, and their esters.

The biosynthesis proceeds in several key steps:

-

Lipid Hydrolysis: Polyunsaturated fatty acids, primarily linolenic acid (C18:3), are released from plant cell membranes.

-

Oxygenation: The enzyme Lipoxygenase (LOX) catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).

-

Cleavage: Hydroperoxide Lyase (HPL) rapidly cleaves the 13-HPOT into two smaller molecules: 12-oxo-(Z)-9-dodecenoic acid and, importantly, (Z)-3-hexenal.

-

Reduction: (Z)-3-hexenal, which possesses a sharp, grassy aroma, is then reduced to (Z)-3-hexenol by the enzyme Alcohol Dehydrogenase (ADH) . (Z)-3-hexenol is often referred to as "leaf alcohol" and has a milder, fresh-cut grass scent.

-

Esterification: In the final step, (Z)-3-hexenol serves as the alcohol substrate for an Alcohol Acyltransferase (AAT) . This enzyme catalyzes the transfer of an acyl group from an acyl-CoA donor, in this case, hexanoyl-CoA, to form the final ester, this compound.[4][7][9]

Several genes encoding for Alcohol Acyltransferases have been identified in various fruits, and their expression levels often correlate with the production of volatile esters during ripening. For instance, the PaAAT1 gene in apricots has been strongly linked to the accumulation of C6 esters, including (Z)-3-hexenyl acetate.[4][7]

Role in Fruit Aroma Profiles and Plant Signaling

The presence and concentration of this compound are highly dependent on the fruit species, cultivar, and stage of ripeness. It imparts a fresh, green, and distinctly fruity character that can significantly influence the perceived quality of the fruit. In many tropical fruits, it contributes to the complex and exotic aroma profile.

Beyond its role in aroma, this compound and its precursors (GLVs) are integral to plant communication and defense. When a plant is damaged by herbivores, the rapid release of GLVs can serve multiple functions:

-

Direct Defense: The aldehydes produced, such as (Z)-3-hexenal, can be toxic or repellent to certain insects.

-

Indirect Defense: Volatiles can attract natural predators or parasitoids of the attacking herbivores.

-

Plant-Plant Communication: Airborne GLVs can be perceived by neighboring plants, priming their defense systems in preparation for a potential attack.

Quantitative Analysis in Fruit Matrices

The concentration of this compound can vary widely. While it is a known constituent of many fruit aromas, specific quantitative data is often limited or highly variable between studies due to differences in cultivars, ripeness, and analytical methods. Table 2 summarizes its identification in various fruits.

Table 2: Occurrence of this compound in Various Fruits

| Fruit | Reported Presence/Concentration | Sensory Contribution |

| Guava | Identified in sour guava (Psidium acidum)[2] | Enhances tropical and green notes |

| Apple | Identified as a contributor to apple fragrance[3] | Fresh, green, fruity notes |

| Banana | Contributes to the complex aroma bouquet[3] | Green, slightly fruity notes |

| Pear | Odor is reminiscent of pear[8] | Fruity-green, pear-like notes |

| Passionfruit | Adds freshness and contributes to the central tropical note | Tropical, green, fresh |

| Pineapple | Enhances pulpiness and freshness | Tropical, green |

| Mango | Identified in 'Hanana Datai Nong Mang' cultivar | Green, fruity undertones |

| Tea (Green) | Present in green tea leaves[3] | Fresh, grassy notes |

Note: Quantitative data for this compound is not consistently reported in the literature. The values are highly dependent on the specific cultivar, ripeness stage, and analytical methodology used.

Experimental Protocols for Analysis

The standard method for the analysis of volatile compounds like this compound from a fruit matrix is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of this compound

1. Sample Preparation:

- Homogenize a known weight (e.g., 1-5 g) of fresh fruit pulp into a puree.

- Transfer the puree into a 20 mL headspace vial.

- Add 1 mL of a saturated NaCl solution to increase the ionic strength of the matrix, which enhances the release of volatiles into the headspace.

- Add a known concentration of an internal standard (e.g., 2-octanol (B43104) or cyclohexanone) for semi-quantification.

- Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Extraction:

- Place the vial in a heating block or autosampler incubator.

- Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace.

- Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

- Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port (e.g., 250 °C) of the GC-MS system for thermal desorption of the analytes onto the analytical column.

- Separation: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program would be:

- Initial temperature of 40 °C, hold for 3 minutes.

- Ramp to 180 °C at a rate of 5 °C/min.

- Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Detection (MS): Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-400.

- Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

// Nodes

node_sample [label="1. Fruit Sample\nHomogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

node_vial [label="2. Headspace Vial\n(Sample + NaCl + IS)", fillcolor="#FBBC05", fontcolor="#202124"];

node_spme [label="3. HS-SPME Extraction\n(e.g., 50°C, 30 min)", fillcolor="#34A853", fontcolor="#FFFFFF"];

node_gcms [label="4. GC-MS Analysis\n(Desorption, Separation, Detection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

node_data [label="5. Data Processing\n(Identification & Quantification)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

node_sample -> node_vial [color="#5F6368"];

node_vial -> node_spme [color="#5F6368"];

node_spme -> node_gcms [color="#5F6368"];

node_gcms -> node_data [color="#5F6368"];

}

Conclusion

This compound is a quintessential "green" ester that plays a defining role in the aroma profiles of numerous fruits. Its biosynthesis through the well-characterized lipoxygenase pathway highlights a direct link between cellular response to stress and the creation of key flavor compounds. While its potent aroma is widely recognized, further quantitative studies across a broader range of fruit cultivars and ripening stages are needed to fully elucidate its contribution to sensory perception. The analytical protocols outlined in this guide provide a standardized framework for such investigations. A deeper understanding of this compound and its formation is invaluable for improving fruit flavor through breeding programs and for the development of authentic, nature-identical flavoring agents for the food and fragrance industries.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scielo.sld.cu [scielo.sld.cu]

- 3. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits. | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 7. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

The Ecological Significance of cis-3-Hexenyl Hexanoate: A Technical Guide for Researchers

Abstract

cis-3-Hexenyl hexanoate (B1226103) is a naturally occurring volatile organic compound (VOC) found in a variety of plants and fruits, contributing to their characteristic green and fruity aromas.[1][2][3] As a member of the green leaf volatile (GLV) family, it plays a crucial role in the intricate chemical communication networks of ecosystems. This technical guide provides an in-depth analysis of the ecological functions of cis-3-Hexenyl Hexanoate, with a focus on its involvement in plant defense, insect behavior, and plant-plant interactions. Detailed experimental protocols and data on closely related GLVs are presented to serve as a framework for future research on this specific ester.

Introduction

Plants produce a diverse array of volatile organic compounds that mediate their interactions with the surrounding environment. Among these, the C6-compounds known as green leaf volatiles (GLVs), which include aldehydes, alcohols, and their esters, are of particular importance.[4][5][6] These molecules are rapidly released in response to tissue damage, such as that caused by herbivory or mechanical stress.[6][7] this compound is an ester formed from cis-3-hexen-1-ol (B126655) (leaf alcohol) and hexanoic acid.[1] While research has extensively focused on the ecological roles of its precursor and other related GLVs like (Z)-3-hexenyl acetate (B1210297), specific data on this compound remains comparatively sparse. This guide synthesizes the available information and provides a comprehensive overview of its known and potential ecological functions, supported by detailed methodologies for its study.

Biosynthesis of this compound and Related Green Leaf Volatiles

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a key cascade in plant defense signaling. This pathway is initiated upon cell damage, which allows enzymes to come into contact with their substrates.

-

Initiation: The process begins with the release of polyunsaturated fatty acids, primarily linolenic acid, from cell membranes.

-

Oxygenation: The enzyme lipoxygenase (LOX) oxygenates linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Cleavage: Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves the 13-hydroperoxy-linolenic acid into two smaller molecules: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the highly reactive 6-carbon aldehyde, (Z)-3-hexenal.

-

Reduction: (Z)-3-hexenal is then rapidly reduced by alcohol dehydrogenase (ADH) to its corresponding alcohol, (Z)-3-hexen-1-ol (cis-3-hexenol).

-

Esterification: Finally, this compound is formed through the esterification of cis-3-hexen-1-ol with hexanoic acid, a reaction catalyzed by an alcohol acyltransferase (AAT).

dot

Ecological Functions

The ecological roles of this compound, inferred from studies on related GLVs, are multifaceted, encompassing plant defense, interactions with insects, and communication between plants.

Plant-Insect Interactions

GLVs, including esters like this compound, are crucial chemical cues for insects, influencing their behavior in various ways.

-

Herbivore Deterrence and Attraction: The response of herbivores to GLVs can be complex and context-dependent. Some herbivores may be repelled by these compounds, which signal a damaged and potentially defended plant. Conversely, for specialist herbivores, these same volatiles can act as attractants, indicating the presence of a suitable host plant.[1] For instance, while the neonate larvae of the Asian corn borer are repelled by (Z)-3-hexenol, larvae of the tobacco hornworm (Manduca sexta) show a preference for plants emitting GLVs.[1]

-

Attraction of Natural Enemies: A key function of herbivore-induced plant volatiles (HIPVs), including GLVs, is the attraction of natural enemies of the herbivores.[1][5] This "cry for help" constitutes an indirect defense mechanism for the plant. For example, caterpillar-damaged corn plants release a blend of volatiles, including GLVs, that attracts parasitic wasps which then attack the caterpillars.[5]

-

Oviposition Modulation: The presence of specific GLVs can influence the egg-laying decisions of female insects. Studies on the fall armyworm (Spodoptera frugiperda) have shown that (Z)-3-hexenyl acetate, a closely related compound to this compound, plays a critical role in attracting females and stimulating oviposition on maize plants.[8]

Table 1: Quantitative Data on the Effect of (Z)-3-Hexenyl Acetate on Oviposition Preference of Spodoptera frugiperda

| Treatment Comparison | Oviposition Rate (%) on Treatment | Oviposition Rate (%) on Control | Significance (P-value) | Reference |

| Rice exposed to (Z)-3-hexenyl-acetate vs. Rice exposed to hexane | 58.92 | 41.07 | < 0.001 | [8] |

| Maize vs. Rice exposed to (Z)-3-hexenyl-acetate | 49.83 | 50.17 | > 0.05 | [8] |

Plant-Plant Communication and Priming of Defenses

Airborne GLVs released from a damaged plant can be perceived by neighboring plants, or even by undamaged parts of the same plant, leading to a state of heightened defensive readiness known as "priming".[1][4][9] A primed plant does not activate its defenses directly but responds more rapidly and robustly upon subsequent attack.

Exposure of hybrid poplar saplings to (Z)-3-hexenyl acetate at naturally emitted concentrations led to a primed state.[9][10] Upon subsequent feeding by gypsy moth larvae, these primed plants exhibited:

-

Higher concentrations of jasmonic acid, a key hormone in plant defense signaling.[9][10]

-

Increased expression of defense-related genes, including those involved in oxylipin signaling and proteinase inhibitors.[9][10]

-

Enhanced release of terpene volatiles, which can act as further deterrents to herbivores or attractants for natural enemies.[9][10]

Table 2: Priming Effect of (Z)-3-Hexenyl Acetate on Hybrid Poplar Defenses

| Measured Parameter | Treatment | Control | Fold Change | Significance (P-value) | Reference |

| Jasmonic Acid (24h post-herbivory) | z3HAC-exposed | Air | 104% higher | 0.010 | [10] |

| Terpene Volatile Release (post-herbivory) | z3HAC-exposed | Air | Primed (enhanced release) | Not specified | [9][10] |

dot

References

- 1. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 3-Hexenyl hexanoate, (3Z)- | C12H22O2 | CID 5352543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Green Leaf Volatiles in Plant Signaling and Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thefrostlab.com [thefrostlab.com]

A Technical Guide to cis-3-Hexenyl Hexanoate and its Putative Role in Plant Defense Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Plants employ a sophisticated arsenal (B13267) of chemical defenses to mitigate threats from herbivores and pathogens. Among these are the Green Leaf Volatiles (GLVs), a class of C6 compounds released upon tissue damage that play critical roles in direct defense, indirect defense, and plant-to-plant signaling. While the functions of (Z)-3-hexenol and its acetate (B1210297) ester are well-documented, this guide explores the current understanding and putative roles of the longer-chain ester, cis-3-Hexenyl Hexanoate (B1226103) . Due to a significant gap in targeted research for this specific compound, this document builds upon the established framework of its precursors and close chemical analogs to provide a comprehensive overview of its likely biosynthesis, potential defensive functions, and the signaling pathways it may modulate. All quantitative data and experimental methodologies are presented to offer a practical resource for future research in this area.

Introduction: The Scent of Defense

When a plant leaf is damaged, it releases a characteristic "green" odor, primarily composed of C6-volatiles known as Green Leaf Volatiles (GLVs). These compounds are not merely byproducts of damage but are active participants in a complex communication network. GLVs can directly deter feeding herbivores, attract the natural enemies of those herbivores (indirect defense), and act as airborne signals to prime the defenses of undamaged leaves on the same plant or neighboring plants.[1] The most studied GLVs include (Z)-3-hexenal, (Z)-3-hexenol, and (Z)-3-hexenyl acetate.[1][2]

Cis-3-Hexenyl Hexanoate is a naturally occurring ester found as an aroma component in various fruits and plants, including feijoa (Acca sellowiana), guava, citrus, and tea.[3][4] While extensively used as a flavoring and fragrance agent, its specific role in the intricate web of plant defense is largely unexplored. This guide synthesizes the available information to build a technical profile of its potential functions.

Biosynthesis of C6-Volatile Esters

The formation of this compound is rooted in the well-established lipoxygenase (LOX) pathway, which is initiated by the mechanical disruption of cell membranes caused by herbivore feeding or pathogen invasion.

-

Release of Fatty Acids: Damage to the cell membrane releases polyunsaturated fatty acids, primarily α-linolenic acid (18:3).

-

Oxygenation: The enzyme 13-lipoxygenase (13-LOX) oxygenates α-linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Cleavage: This hydroperoxide is then cleaved by hydroperoxide lyase (HPL) into two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the highly volatile 6-carbon aldehyde, (Z)-3-hexenal .[5]

-

Reduction: (Z)-3-hexenal is rapidly reduced to its corresponding alcohol, (Z)-3-hexenol (also known as leaf alcohol), by an alcohol dehydrogenase (ADH).

-

Esterification: The final step involves the esterification of (Z)-3-hexenol. An acyl-CoA acyltransferase catalyzes the transfer of an acyl group from an acyl-CoA donor to (Z)-3-hexenol. To form this compound, the donor molecule would be hexanoyl-CoA. While specific acyltransferases for hexanoate formation in this context are not yet characterized, the general mechanism is responsible for producing a variety of volatile esters.[6] The most commonly produced ester in many plants is cis-3-Hexenyl Acetate, which uses acetyl-CoA as the donor.

Caption: Biosynthesis of this compound via the LOX pathway.

Putative Roles in Plant Defense

While direct experimental evidence for this compound is lacking, its functions can be inferred from the well-documented activities of other GLV esters, primarily cis-3-Hexenyl Acetate.

-

Direct Defense: GLVs can act as toxins or feeding deterrents to herbivores.[1] The esterification of (Z)-3-hexenol can modify its biological activity, potentially making it more or less potent against specific insects. It is plausible that this compound contributes to this direct defense, although its specific efficacy is unknown.

-

Indirect Defense: A primary role of GLV esters is attracting the natural enemies (predators and parasitoids) of the attacking herbivores.[1] For example, cis-3-Hexenyl Acetate is a key component of the volatile blend that attracts parasitic wasps to caterpillar-damaged plants. This compound, with its distinct fruity-green aroma, could serve a similar function, potentially attracting a different suite of beneficial insects.[7]

-

Plant-Plant Signaling (Priming): When released into the air, GLV esters like cis-3-Hexenyl Acetate can be perceived by neighboring plants or even by undamaged parts of the same plant.[8] This perception triggers a "primed" state, where the receiving plant does not activate its defenses fully but is prepared to mount a faster and stronger defense response upon subsequent attack. This priming can involve the upregulation of defense-related genes and the accumulation of defense hormones like jasmonic acid.[8]

Signaling Pathways

The perception of GLVs and subsequent activation of defense responses involves a complex signaling cascade. Exposure to GLV esters has been shown to be closely linked with the jasmonic acid (JA) pathway, a central hub for defense against chewing herbivores.

-

Perception: The exact receptors for GLVs are still under investigation, but their perception at the cell membrane is believed to initiate downstream signaling.

-

Early Signaling Events: Perception triggers rapid intracellular changes, including ion fluxes (e.g., Ca²⁺ influx) and the production of reactive oxygen species (ROS).

-

MAPK Cascade: These early events often activate a Mitogen-Activated Protein Kinase (MAPK) cascade, which phosphorylates and activates various downstream targets, including transcription factors.

-

Jasmonic Acid (JA) Biosynthesis: The signal is transduced to promote the synthesis of jasmonic acid and its bioactive conjugate, JA-Isoleucine (JA-Ile).

-

Derepression of Genes: JA-Ile binds to its receptor, COI1, which is part of an E3 ubiquitin ligase complex. This binding targets JAZ repressor proteins for degradation, freeing up transcription factors (e.g., MYC2) that activate the expression of a wide array of defense-related genes.

-

Defense Response: The products of these genes include defensive proteins (e.g., proteinase inhibitors), toxins, and enzymes for producing other secondary metabolites and volatiles.

Caption: General signaling pathway for GLV-induced defense via Jasmonic Acid.

Quantitative Data on GLV Ester Activity

| Compound | Target Insect | Bioassay Type | Finding | Concentration / Dose | Reference |

| cis-3-Hexenyl Acetate | Spodoptera frugiperda (Fall Armyworm) | Oviposition Choice | Significantly stimulated egg-laying compared to control. | Not specified (headspace volatile) | [9] |

| cis-3-Hexenyl Acetate | Grapholita molesta (Oriental Fruit Moth) | Field Trap | Significantly increased male moth capture in pheromone traps. | 10 mg / lure | [10] |

| cis-3-Hexenyl Acetate | Gypsy Moth (Lymantria dispar) larvae | Plant Defense Priming | Exposure primed poplar leaves for higher Jasmonic Acid accumulation upon feeding. | ~150-200 ng / 75 min | [8] |

| (Z)-3-Hexenol | Aphids | Host Preference | Significantly reduced preference and performance of aphids. | Not specified | [11] |

This table presents data for related GLVs to illustrate common effects, as direct data for this compound is currently unavailable.

Key Experimental Protocols

The study of this compound in plant defense would employ standard methodologies for volatile analysis and insect bioassays.

This protocol is used to identify and quantify the volatile compounds released by plants.